6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, commonly referred to by its chemical name, is a complex organic compound with notable pharmacological properties. It is classified as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, making it relevant in the context of cancer treatment, particularly breast cancer. The compound has a CAS number of 851067-56-6 and is recognized as an impurity of Palbociclib, an experimental drug developed by Pfizer for oncology applications .
This compound can be sourced from various chemical suppliers and is classified under the broader category of pyrido[2,3-d]pyrimidines. Its structural complexity includes multiple heteroatoms and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 484.39 g/mol .
The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one can be achieved through several synthetic routes. One common method involves the condensation reaction between appropriate pyrimidine derivatives and piperazine derivatives. Specifically, the precursor compounds are reacted under controlled conditions to form the desired product through the formation of amide bonds.
The synthesis can be summarized as follows:
These steps may involve various protective group strategies and purification processes to isolate the final compound in high purity .
The compound participates in several chemical reactions typical for heterocyclic compounds:
These reactions are critical for modifying the compound's properties for medicinal chemistry applications .
The mechanism of action for 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one primarily involves inhibition of cyclin-dependent kinases CDK4 and CDK6. By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation and potentially inducing apoptosis.
The pharmacological effects are mediated through:
Data from preclinical studies suggest that this mechanism effectively reduces tumor growth in models of breast cancer .
The physical properties of 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one include:
Property | Value |
---|---|
Boiling Point | Approximately 682.2 °C |
Density | Approximately 1.495 g/cm³ |
Solubility | Slightly soluble in aqueous acid; slightly soluble in DMSO (heated); slightly soluble in DMF (heated) |
pKa | Approximately 8.66 |
Appearance | Off-white to yellow solid |
These properties are essential for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications .
The primary application of 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-ylaMino]pyrido[2,3-d]pyrimidin-7-one lies in its role as an impurity related to Palbociclib, which is used in clinical settings for treating breast cancer by targeting specific cell cycle regulators. Additionally, ongoing research may explore its potential as a lead compound for developing new therapeutic agents aimed at other types of malignancies or diseases characterized by dysregulated cell proliferation.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: